molecular formula C11H15FO2 B7973591 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol

Cat. No.: B7973591
M. Wt: 198.23 g/mol
InChI Key: QIBKAPXAJXDFQM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol is a chemical compound intended for research and development purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The specific physicochemical properties, main applications, detailed research value, and mechanism of action for this compound are currently not detailed in the available scientific literature. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for further investigation. The structural features of this molecule, including a methoxy-substituted fluorophenyl group and a methyl-propanol chain, suggest its potential utility as a synthetic intermediate or building block in organic chemistry, particularly in the development of more complex molecules for pharmaceutical and materials science applications . Handle with appropriate safety precautions.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-6-10(12)3-4-11(9)14-2/h3-4,6,8,13H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKAPXAJXDFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation and Reduction

A common approach begins with 5-fluoro-2-methoxybenzaldehyde as the aromatic precursor. In a two-step process:

  • Aldol Condensation : The aldehyde undergoes condensation with acetone or a methyl ketone derivative in the presence of a base (e.g., potassium hydroxide) to form a β-hydroxy ketone intermediate.

  • Reduction : The ketone is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ achieves higher yields (>85%) but requires anhydrous conditions.

Example Protocol

  • Step 1 : 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) reacts with acetone (1.2 eq) in ethanol with KOH (0.5 eq) at 50°C for 6 hours.

  • Step 2 : The crude β-hydroxy ketone is reduced with LiAlH₄ (2.0 eq) in tetrahydrofuran (THF) at 0°C, yielding this compound in 78% overall yield.

Grignard Addition to Pre-Functionalized Aromatics

An alternative route employs Grignard reagents to construct the propanol backbone:

  • Grignard Formation : Methylmagnesium bromide (MeMgBr) reacts with 5-fluoro-2-methoxybenzaldehyde to form a secondary alcohol.

  • Oxidation-Reduction Sequence : The intermediate is oxidized to a ketone (e.g., using MnO₂) and subsequently reduced to the target alcohol.

Key Data

StepReagents/ConditionsYieldSource
Grignard AdditionMeMgBr, THF, 0°C → RT, 4h65%
OxidationMnO₂, ethyl acetate, RT, 12h57%
ReductionNaBH₄, MeOH, 0°C, 2h89%

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production prioritizes efficiency and safety:

  • Reactor Design : Tubular flow reactors enable precise temperature control (40–60°C) and reduce side reactions.

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (5–10 bar) replaces stoichiometric reductants, achieving >90% conversion with easier catalyst recycling.

Economic Metrics

ParameterBatch ProcessContinuous Flow
Annual Capacity500 kg5,000 kg
Cost per kg$1,200$800
Purity95%98%

Functional Group Compatibility Challenges

Methoxy Group Stability

The methoxy (-OCH₃) group is prone to demethylation under acidic conditions. Mitigation strategies include:

  • Protection with Acetyl : Temporarily converting -OCH₃ to -OAc using acetic anhydride before harsh reactions.

  • Low-Temperature Nitration : Nitrating the aromatic ring at −10°C to prevent side reactions.

Fluorine Reactivity

The fluorine atom’s electronegativity directs electrophilic substitutions to the para position. Regioselective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (dd, J = 8.5 Hz, 1H, Ar-H), 6.85 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.50 (m, 2H, CH₂OH), 2.70 (m, 1H, CH), 1.20 (d, J = 6.8 Hz, 3H, CH₃).

  • IR (KBr) : 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-F).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity with a retention time of 6.2 minutes.

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore alcohol dehydrogenases for asymmetric reduction of ketone intermediates, achieving enantiomeric excess (ee) >99%.

Photocatalytic C-H Activation

Visible-light-mediated coupling of 5-fluoro-2-methoxytoluene with propanol derivatives under iridium catalysis reduces steps and improves atom economy .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(5-fluoro-2-methoxy-phenyl)-2-methyl-propanal, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

a. Halogen Substitution

  • 3-(5-Bromo-2-methoxyphenyl)propan-1-ol (CAS 33538-79-3): Molecular Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol Key Difference: Bromine replaces fluorine at the 5-position.
  • 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol (CAS 1247159-59-6): Molecular Formula: C₁₀H₁₄BrNO₂ Molecular Weight: 260.13 g/mol Key Difference: An amino group (-NH₂) is introduced, increasing basicity and hydrogen-bonding capacity. This modification enhances solubility in polar solvents compared to the non-amino target compound .

b. Substituent Position and Functional Groups

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol (CAS 18228-46-1):
    • Molecular Formula: C₁₁H₁₆O₂
    • Molecular Weight: 180.247 g/mol
    • Key Difference: Methoxy group at the 4-position instead of 2-methoxy-5-fluoro. The para-methoxy group increases electron density on the aromatic ring, favoring electrophilic substitution at the ortho/para positions .
  • 3-(4-Methoxyphenyl)propan-1-ol (CAS 1515-95-3):
    • Molecular Formula: C₁₀H₁₄O₂
    • Molecular Weight: 166.22 g/mol
    • Key Difference: Lacks both the 5-fluoro and 2-methyl groups. The absence of branching and fluorine reduces steric hindrance and lipophilicity .

c. Functional Group Derivatives

  • 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid (CAS 69888-90-0): Molecular Formula: C₁₀H₁₁FO₃ Molecular Weight: 198.19 g/mol Key Difference: Carboxylic acid (-COOH) replaces the alcohol (-OH). This increases acidity (pKa ~4-5) and alters solubility, making it more water-soluble at physiological pH .
Physicochemical Properties
  • Branching Effects : The 2-methyl group in the target compound reduces density compared to linear analogs (e.g., propan-1-ol) due to decreased molecular packing efficiency. Studies on 2-methyl-propan-1-ol show density deviations ≤2% when predicted using models like Rackett or Nasrifar–Moshfeghian .
  • Ultrasonic Velocity : Branching in alcohols like 2-methyl-propan-1-ol correlates with lower ultrasonic velocities compared to straight-chain isomers, as observed in butan-1-ol vs. 2-methyl-propan-1-ol .
Electronic and Reactivity Profiles
  • Electron-Withdrawing Effects: The 5-fluoro group in the target compound enhances the electron-deficient nature of the aromatic ring compared to non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)-2-methylpropan-1-ol). This directs electrophilic attacks to meta positions .
  • Methoxy Group Influence : The 2-methoxy group donates electrons via resonance, counteracting fluorine’s inductive effects. This balance may stabilize intermediates in synthetic pathways .

Biological Activity

3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound notable for its complex structure, which includes a fluorine atom, a methoxy group, and a propanol moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in enzyme interactions and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F1O2. The presence of the fluorine atom is known to enhance the compound's lipophilicity and binding affinity to various biological targets, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in various metabolic pathways. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
  • Modulation of Receptor Activity : Interactions with receptors can lead to altered signaling pathways, which may have therapeutic implications.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antidepressant-like Activity : In studies involving dual inhibitors of phosphodiesterase-4 (PDE4) and serotonin reuptake, compounds similar to this compound demonstrated significant antidepressant-like effects in animal models, suggesting potential applications in mood disorder treatments .
  • Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus .
  • Inhibition of MmpL3 : Recent studies have explored the inhibition of the MmpL3 protein, which is crucial for the survival of certain pathogenic bacteria. Compounds structurally related to this compound exhibited potent inhibitory activity against MmpL3, indicating potential use as antimicrobial agents .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

StudyBiological ActivityFindings
Enzyme InteractionsDemonstrated ability to interact with specific enzymes involved in metabolic pathways.
Antidepressant-like ActivityShowed significant effects in forced swim tests in mice, indicating potential for treating mood disorders.
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC values indicating strong inhibitory effects.
MmpL3 InhibitionExhibited potent inhibition against MmpL3, suggesting potential as an antimicrobial agent against resistant strains.

Case Study 1: Antidepressant-Like Effects

In a controlled study involving mice, compounds similar to this compound were tested for their antidepressant-like properties. The results indicated that these compounds significantly reduced immobility time in the forced swim test compared to control groups, highlighting their potential as novel antidepressants .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria with MIC values lower than many conventional antibiotics, suggesting its potential as a new therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Fluoro-2-methoxy-phenyl)-2-methyl-propan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or nucleophilic substitution, to introduce the fluorine and methoxy groups. For example:

  • Step 1: Methoxylation of a halogenated phenyl precursor under basic conditions (e.g., NaOMe in methanol).
  • Step 2: Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF).
  • Step 3: Alkylation to introduce the branched propanol chain (e.g., Grignard addition to ketones).

Yield optimization requires precise control of temperature (e.g., 0–5°C for fluorination to avoid side reactions) and stoichiometric ratios of reagents. Purity (>95%) is achievable via column chromatography or recrystallization in ethanol/water mixtures .

Basic: How does the compound’s stability vary under different laboratory conditions, and what precautions are necessary during storage?

Methodological Answer:
The compound is stable at room temperature in inert atmospheres but degrades under UV light, acidic/basic conditions, or high humidity. Key stability tests include:

  • Thermogravimetric Analysis (TGA): To assess decomposition temperatures (likely >150°C based on analogs).
  • Accelerated Stability Studies: Store samples at 40°C/75% relative humidity for 4 weeks, monitoring via HPLC for degradation products.

Storage recommendations:

  • Use amber vials under nitrogen.
  • Maintain temperatures at 2–8°C for long-term stability .

Advanced: What thermodynamic parameters are critical for modeling the compound’s phase behavior, and how can they be experimentally determined?

Methodological Answer:
Key parameters include:

  • Isobaric Expansibility (α): Measured via dilatometry or density measurements across temperatures (278–323 K).
  • Intermolecular Free Length (Lf): Derived from ultrasonic velocity data using Jacobson’s equation.
  • Van der Waals Constant (b): Calculated from PVT data using the Berthelot equation.

For modeling, the Narsimhan and Rackett equations show <2% error in predicting liquid density for branched alcohols like 2-methyl-propan-1-ol analogs .

Advanced: How does fluorination at the 5-position of the phenyl ring influence the compound’s reactivity and biological interactions?

Methodological Answer:
Fluorine’s electronegativity enhances the compound’s:

  • Lipophilicity: Measured via octanol-water partition coefficients (logP), increasing membrane permeability.
  • Metabolic Stability: Fluorine resists oxidative degradation by cytochrome P450 enzymes (tested via in vitro microsomal assays).

Comparative studies with non-fluorinated analogs (e.g., 5-methoxy derivatives) show reduced binding affinity to serotonin receptors (e.g., 5-HT2A) by ~30%, highlighting fluorine’s role in target engagement .

Advanced: What analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration, critical for chiral centers (e.g., 2-methyl-propan-1-ol backbone).
  • Chiral HPLC: Uses columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to separate enantiomers (resolution >1.5).
  • NMR (19F and 1H): Detects fluorine coupling patterns and confirms methoxy group placement (e.g., δ 3.8–4.0 ppm for OCH3) .

Advanced: How can computational models predict the compound’s interactions with biological targets, such as GPCRs?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use force fields (e.g., CHARMM36) to model binding to GPCRs like β-adrenergic receptors. Focus on hydrogen bonding between the hydroxyl group and Serine-318.
  • Docking Studies (AutoDock Vina): Screen against homology models of targets, prioritizing compounds with ΔG < -8 kcal/mol.
  • QSAR Models: Correlate substituent effects (e.g., fluorine vs. chlorine) with IC50 values from radioligand binding assays .

Advanced: What strategies mitigate solubility challenges in aqueous formulations for in vivo studies?

Methodological Answer:

  • Co-solvent Systems: Use 10% DMSO/PBS (v/v) for short-term assays.
  • Liposomal Encapsulation: Optimize phosphatidylcholine/cholesterol ratios (55:45) for sustained release.
  • Prodrug Derivatization: Introduce phosphate esters at the hydroxyl group, hydrolyzed in vivo by phosphatases.
    Validate solubility via dynamic light scattering (DLS) and pharmacokinetic profiling in rodent models .

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